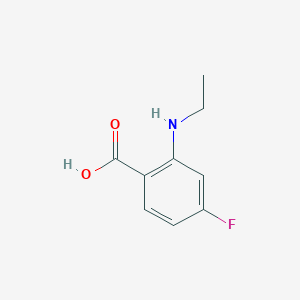

2-(Ethylamino)-4-fluorobenzoic acid

Description

Contextualization of Fluorinated Benzoic Acid Derivatives in Contemporary Organic Synthesis

Fluorinated benzoic acid derivatives are of significant interest in modern organic synthesis. The introduction of fluorine atoms into a benzoic acid structure can dramatically alter its electronic properties, acidity, and biological activity. lookchem.comnih.gov Fluorine's high electronegativity can influence the reactivity of the entire molecule, making these compounds useful as intermediates in the synthesis of more complex chemical structures. lookchem.com They serve as versatile building blocks for creating a wide array of organic molecules with tailored properties. lookchem.comnih.gov For instance, fluorinated benzoic acids are precursors in the synthesis of agrochemicals, pharmaceuticals, and dyes. nih.gov

Significance of Aromatic Amines and Carboxylic Acids as Privileged Structures in Molecular Design

Aromatic amines and carboxylic acids are considered "privileged structures" in molecular design, particularly in medicinal chemistry. pharmacareers.inresearchgate.net An aromatic amine consists of an amino group directly attached to an aromatic ring, while an aromatic carboxylic acid contains a carboxyl group bonded to an aromatic ring. pharmacareers.in The presence of both an acidic carboxylic group and a basic amino group in the same molecule, as seen in amino-benzoic acids, creates a zwitterionic character that can be crucial for molecular interactions. These structures are frequently found in biologically active compounds and pharmaceuticals. researchgate.netsips.org.in The ability of the carboxylic acid group to act as a hydrogen bond donor and acceptor, combined with the nucleophilic nature of the amino group, makes these scaffolds highly valuable for designing molecules that can interact with biological targets. sips.org.inquizlet.com

Identification of Research Gaps and Opportunities Pertaining to 2-(Ethylamino)-4-fluorobenzoic Acid

While the broader families of fluorinated benzoic acids and aromatic amines are well-studied, specific derivatives like this compound present opportunities for further investigation. Much of the available information on this particular compound is limited to its cataloging as a chemical intermediate. shachemlin.combldpharm.com There is a discernible gap in the published literature regarding its detailed reaction kinetics, the exploration of its full synthetic potential, and comprehensive studies of its physical and chemical properties. Research into the synthesis of its derivatives and their potential applications remains an open area for exploration, offering a chance to uncover new chemical entities with potentially valuable properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-11-8-5-6(10)3-4-7(8)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVBWIXFUFGVCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284661 | |

| Record name | Benzoic acid, 2-(ethylamino)-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315365-79-7 | |

| Record name | Benzoic acid, 2-(ethylamino)-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315365-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(ethylamino)-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethylamino 4 Fluorobenzoic Acid and Analogues

Strategic Approaches to Aryl Carbon-Nitrogen and Carbon-Fluorine Bond Formation

The creation of the essential carbon-nitrogen and carbon-fluorine bonds in the target molecule can be achieved through two primary retrosynthetic disconnections: amination of a pre-existing fluorinated aromatic ring or fluorination of an aminated precursor.

Amination Strategies for 4-Fluorobenzoic Acid Precursors

Direct amination of 4-fluorobenzoic acid derivatives is a common approach. This can be accomplished through methods such as directed amination or nucleophilic aromatic substitution (SNAr) on activated fluorobenzoic acids.

Directed Amination: This strategy involves the direct introduction of an amino group at a specific position on the aromatic ring, guided by a directing group. While specific examples for the direct ethylamination of 4-fluorobenzoic acid are not prevalent in the provided results, the general principles of directed C-H amination could be applied.

Nucleophilic Aromatic Substitution (SNAr): This is a more common method for introducing an amine substituent. masterorganicchemistry.comwikipedia.org The reaction involves the attack of a nucleophile, in this case, ethylamine (B1201723), on an aromatic ring that is activated by electron-withdrawing groups. masterorganicchemistry.comwikipedia.org For the synthesis of 2-(ethylamino)-4-fluorobenzoic acid, a suitable starting material would be a 2-halo-4-fluorobenzoic acid, where the halogen at the 2-position acts as a leaving group. The fluorine atom at the 4-position, along with the carboxylic acid group, helps to activate the ring for nucleophilic attack. masterorganicchemistry.com The reaction of 2,4-difluorobenzoic acid with ethylamine is a direct application of this strategy.

The general mechanism for SNAr involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the leaving group to restore aromaticity. wikipedia.org The rate of reaction is influenced by the nature of the leaving group and the electron-withdrawing ability of the activating groups. masterorganicchemistry.com

Fluorination Methods for Substituted Aminobenzoic Acids

An alternative strategy involves introducing the fluorine atom onto a pre-existing aminobenzoic acid scaffold. This can be achieved through various fluorination techniques.

Electrophilic Fluorination: This method uses a source of "F+" to directly fluorinate the aromatic ring. Reagents like N-fluorodibenzenesulfonimide (NFSI) are commonly employed for this purpose. scispace.com The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the ring. For a 2-(ethylamino)benzoic acid derivative, the ethylamino and carboxylic acid groups would direct the incoming electrophile.

Nucleophilic Fluorination: This approach typically involves the displacement of a leaving group, such as a nitro group or a halogen, with a fluoride (B91410) ion. A recent development involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts, which offers a transition-metal-free route to fluorobenzoic acids. umn.eduresearchgate.netarkat-usa.org

Balz-Schiemann Reaction and its Derivatives: The Balz-Schiemann reaction is a classical method for introducing a fluorine atom into an aromatic ring. wikipedia.orgscienceinfo.combyjus.comorganic-chemistry.org It involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. wikipedia.orgbyjus.comorganic-chemistry.org To synthesize 4-fluorobenzoic acid, for instance, 4-aminobenzoic acid can be converted to its diazonium salt and then treated with fluoroboric acid (HBF₄). wikipedia.orgorgsyn.org Innovations to this reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) to improve yields. wikipedia.org

Multistep Synthetic Pathways for this compound

More intricate synthetic routes involve a series of reactions to construct the target molecule. These multistep pathways often provide greater control over regioselectivity and can be adapted to synthesize a wider range of analogues.

Amine-Carboxylic Acid Coupling Reactions for Ethylamino Group Introduction

While direct coupling of an amine and a carboxylic acid to form an amide is a common transformation, forming a C-N bond directly between an amine and an aryl carboxylic acid to yield a substituted aminobenzoic acid is less straightforward. nih.govstackexchange.com Typically, this transformation is achieved through reactions that form an amide bond as an intermediate, which is then reduced, or through other coupling strategies.

However, methods exist for the direct coupling of carboxylic acids and amines to form amides, which are structurally related to the target molecule. These reactions often require activation of the carboxylic acid. pearson.comfishersci.co.uk Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC). fishersci.co.uknih.gov The activated carboxylic acid then readily reacts with the amine to form the amide bond. fishersci.co.uknih.gov While not directly forming the C-N bond of an arylamine, these methods are crucial in the synthesis of related structures and intermediates.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination for C-N bond formation at the ortho-position)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has broad substrate scope and functional group tolerance, making it a highly versatile tool in organic synthesis. wikipedia.org

In the context of synthesizing this compound, the Buchwald-Hartwig reaction can be employed to couple ethylamine with a 2-halo-4-fluorobenzoic acid derivative. organic-chemistry.org The reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govyoutube.com The choice of ligand is crucial for the efficiency of the reaction and can influence the reaction conditions required. wikipedia.orgnih.gov

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Routes Involving Halogen Displacement

As mentioned previously, Nucleophilic Aromatic Substitution (SNAr) is a key strategy for the synthesis of this compound. wikipedia.org This pathway relies on the displacement of a halogen atom from an activated aromatic ring by an amine. masterorganicchemistry.com

A common starting material for this route is 2,4-dichlorobenzoic acid or 2-chloro-4-fluorobenzoic acid. The reaction with ethylamine, typically in the presence of a base and at elevated temperatures, leads to the substitution of the halogen at the 2-position. The fluorine atom at the 4-position is generally less reactive towards nucleophilic substitution than chlorine or bromine under these conditions.

The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group and the electron-withdrawing substituents on the aromatic ring. masterorganicchemistry.comnih.gov The presence of the carboxylic acid group and the fluorine atom in the starting material facilitates the nucleophilic attack by ethylamine. masterorganicchemistry.com

Transformations from Precursors such as 2-Amino-4-fluorobenzoic Acid or 4-Fluorobenzoic Acid Derivatives

The synthesis of this compound often commences from more basic and commercially available starting materials like 2-amino-4-fluorobenzoic acid or derivatives of 4-fluorobenzoic acid. These transformations are crucial for the cost-effective and large-scale production of the target compound.

One common strategy involves the direct ethylation of 2-amino-4-fluorobenzoic acid. This method, while seemingly straightforward, requires careful control of reaction conditions to prevent over-alkylation and other side reactions. The choice of ethylating agent, solvent, and base is critical to achieving a high yield of the desired mono-ethylated product.

Alternatively, synthetic routes can begin with 4-fluorobenzoic acid derivatives. For instance, a multi-step sequence can be employed, starting with the nitration of a 4-fluorohalogenobenzoic acid to produce a 4-fluoro-2-nitrohalogenobenzoic acid. This intermediate then undergoes catalytic reduction to yield 2-amino-4-fluorobenzoic acid, which can be subsequently ethylated. google.com Another approach involves the reaction of 2-bromo-4-fluorobenzoic acid with an amine in the presence of a copper catalyst, a process known as the Ullmann reaction, to introduce the amino group. nih.govresearchgate.net

A patented method describes the preparation of 4-amino-2-fluorobenzoic acid from m-fluoroaniline. This process involves protecting the amino group, followed by a Vilsmeier-Haack formylation, Pinnick oxidation to form the carboxylic acid, and finally, hydrogenation reduction. google.com This highlights the diverse strategies available, starting from different isomers and employing various named reactions to construct the desired molecular framework.

The synthesis of related fluorinated benzoic acids also provides insight into potential pathways. For example, 4-fluoro-2-methylbenzoic acid can be synthesized from m-fluorotoluene and trichloroacetyl chloride via a Friedel-Crafts acylation, followed by hydrolysis and acidification. google.com While not directly producing the ethylamino derivative, this illustrates the manipulation of substituted fluorobenzoic acids.

Derivatization of Carboxylic Acid Functionality (e.g., esterification as an intermediate step)

The carboxylic acid group of this compound and its precursors can be temporarily modified, most commonly through esterification, to facilitate certain reaction steps or to aid in purification. This derivatization serves as a protective strategy and can influence the reactivity of other functional groups on the aromatic ring.

Esterification is frequently employed during the synthesis of fluorinated benzoic acids. For example, in the synthesis of p-fluorobenzoic acid from ethyl p-aminobenzoate, the ethyl ester group is present throughout the diazotization and thermal decomposition steps. The final acid is obtained by hydrolyzing the ester. orgsyn.org Similarly, the synthesis of ethyl 4-amino-2-fluorobenzoate involves heating 4-acetamido-2-fluorobenzoic acid in ethanol (B145695) with a boron trifluoride etherate catalyst. prepchem.com

The use of catalysts is common in these esterification reactions to improve efficiency. For instance, sulfuric acid is used as a catalyst for the esterification of 4-fluorobenzoic acid with ethanol. globalscientificjournal.com More advanced and heterogeneous catalysts, such as UiO-66-NH2, have been investigated for the methyl esterification of various fluorinated aromatic carboxylic acids, demonstrating a significant reduction in reaction time compared to traditional methods. rsc.org

The resulting esters, such as ethyl 4-fluorobenzoate (B1226621), are well-characterized compounds and can be valuable intermediates. sigmaaldrich.comnih.govchemicalbook.comnist.gov The esterification not only protects the carboxylic acid but can also improve the solubility of the molecule in organic solvents, which is advantageous for subsequent reaction steps and purification processes like chromatography. Once the desired transformations on other parts of the molecule are complete, the ester can be readily hydrolyzed back to the carboxylic acid, typically under basic or acidic conditions.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally responsible and economically viable manufacturing processes. This involves a focus on benign reaction conditions, sustainable catalytic systems, and maximizing the efficiency of atom utilization.

Development of Environmentally Benign Reaction Conditions and Solvents

A key aspect of green chemistry is the use of environmentally friendly solvents and reaction conditions. nih.gov Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of reactions in alternative media such as water, ionic liquids, or supercritical fluids is a significant step towards greener processes. nih.gov For instance, some organic reactions have been successfully carried out in water, which is a non-toxic, non-flammable, and readily available solvent. researchgate.net

Solvent-free reactions, where the reactants themselves act as the reaction medium, represent another important strategy for minimizing waste. dntb.gov.ua In the context of synthesizing this compound and its analogues, exploring the feasibility of conducting key steps, such as the amination or ethylation, in these alternative solvents or under solvent-free conditions could significantly reduce the environmental impact of the process. The use of deep eutectic solvents, which are biodegradable and have low toxicity, is also a promising approach. nih.gov

Exploration of Catalytic Systems for Enhanced Sustainability and Efficiency

Catalysis is a cornerstone of green chemistry, as catalytic reactions are often more efficient and generate less waste than stoichiometric reactions. rsc.org The use of catalysts can lower activation energies, enabling reactions to proceed under milder conditions, thereby reducing energy consumption. jocpr.com

In the synthesis of this compound and related compounds, the exploration of novel catalytic systems is crucial. For example, the Ullmann reaction, which can be used to form the C-N bond, traditionally uses stoichiometric amounts of copper. The development of more efficient copper catalysts or the use of other transition metal catalysts, such as palladium, can lead to higher yields and reduced metal waste. nih.govresearchgate.net

Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, enhances the sustainability of the process. researchgate.net An example is the use of a palladium-on-carbon (Pd/C) catalyst for hydrogenation reactions, which is a common step in the synthesis of amino-substituted benzoic acids. google.comgoogle.com The development of water-soluble or phase-separable catalysts also simplifies product isolation and catalyst recovery. nih.gov

Evaluation of Atom Economy and Overall Synthetic Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.comprimescholars.comrsc.org A reaction with high atom economy is one that generates minimal byproducts. scranton.edu

When evaluating the synthesis of this compound, it is important to consider the atom economy of each step in the synthetic route. Addition and rearrangement reactions generally have 100% atom economy, while substitution and elimination reactions are inherently less efficient. rsc.org

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the 2-(Ethylamino)-4-fluorobenzoic acid molecule.

Proton (¹H) NMR Analysis for Chemical Shift Anisotropy, Spin-Spin Coupling, and Integral Ratios

Proton NMR (¹H NMR) analysis provides detailed information about the hydrogen atoms in the molecule. The spectrum for this compound is characterized by distinct signals for the aromatic protons, the ethyl group protons, and the amine and carboxylic acid protons.

The aromatic region typically displays complex splitting patterns due to the influence of both the ethylamino and fluoro substituents. The electron-donating ethylamino group and the electron-withdrawing fluorine atom create distinct electronic environments for the three protons on the benzene (B151609) ring. orgchemboulder.com

The ethyl group gives rise to two characteristic signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. This pattern is a result of spin-spin coupling, where the magnetic fields of adjacent non-equivalent protons influence each other. The integration of these signals confirms a 2:3 ratio, corresponding to the number of protons in the methylene and methyl groups, respectively. The amine (N-H) proton often appears as a broad singlet, and its chemical shift can be concentration-dependent. Similarly, the carboxylic acid proton (-COOH) is highly deshielded and appears as a broad singlet at a very low field, typically above 10 ppm. orgchemboulder.com

Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | > 10.0 | Broad Singlet | - | 1H |

| Aromatic (H-6) | 7.8 - 8.1 | Doublet of Doublets | ortho & meta coupling | 1H |

| Aromatic (H-5) | 6.5 - 6.8 | Doublet of Doublets | ortho & meta coupling | 1H |

| Aromatic (H-3) | 6.4 - 6.7 | Doublet of Doublets | meta & meta coupling | 1H |

| -NH- | 4.5 - 6.0 | Broad Singlet | - | 1H |

| -CH₂- (Ethyl) | 3.2 - 3.5 | Quartet | ~7 Hz | 2H |

| -CH₃ (Ethyl) | 1.2 - 1.5 | Triplet | ~7 Hz | 3H |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation and Electronic Environment

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. docbrown.info In this compound, nine distinct signals are expected, corresponding to the nine unique carbon atoms.

The carbonyl carbon of the carboxylic acid group is the most deshielded, appearing at the downfield end of the spectrum (typically 165-175 ppm). docbrown.info The six aromatic carbons appear in the range of approximately 100-160 ppm. The carbon atom directly bonded to the fluorine (C-4) shows a large C-F coupling constant, a characteristic feature in the ¹³C NMR of fluorinated compounds. msu.edu The carbons of the ethyl group appear in the upfield region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures like 4-fluorobenzoic acid and ethylamine (B1201723). docbrown.infochemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 168 - 172 |

| C -4 (C-F) | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| C -2 (C-N) | 150 - 155 |

| C -6 | 132 - 135 |

| C -1 | 110 - 115 |

| C -5 | 105 - 110 (d, ²JCF ≈ 20-25 Hz) |

| C -3 | 100 - 105 (d, ²JCF ≈ 20-25 Hz) |

| -C H₂- (Ethyl) | 38 - 42 |

| -C H₃ (Ethyl) | 13 - 16 |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis and Substituent Effects

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F isotope. wikipedia.org The spectrum for this compound would show a single resonance for the fluorine atom. huji.ac.il

The chemical shift of the fluorine signal is sensitive to its electronic environment on the aromatic ring. wikipedia.org The presence of the ortho-amino group and the para-carboxylic acid group influences the shielding of the fluorine nucleus. The signal is typically a multiplet due to coupling with the ortho- and meta-protons (H-3 and H-5) on the aromatic ring. nih.gov

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Spatial Proximity

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would show a clear correlation between the -CH₂- and -CH₃ protons of the ethyl group and also between adjacent aromatic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link the proton signals of the ethyl group and the aromatic ring to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. bas.bg It is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the -CH₂- protons to the C-2 carbon of the aromatic ring, confirming the attachment point of the ethylamino group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies atoms that are close to each other in space, regardless of whether they are bonded. It can provide insights into the preferred conformation of the molecule, such as the spatial proximity of the ethyl group protons to the H-3 proton on the aromatic ring.

Solid-State NMR Spectroscopy for Polymorphic Forms and Microstructural Insights

Solid-state NMR (ssNMR) is used to study the compound in its solid, crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local structure and arrangement of molecules in the crystal lattice. nih.gov This technique is particularly valuable for identifying and characterizing different polymorphic forms, which are different crystalline structures of the same compound. Each polymorph would yield a distinct ssNMR spectrum due to differences in intermolecular packing and conformation. researchgate.net For example, ¹³C ssNMR can resolve separate peaks for crystallographically inequivalent carbon atoms within the asymmetric unit of the crystal. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com The spectrum provides a molecular "fingerprint" by identifying the functional groups present. mdpi.comnih.gov

The IR and Raman spectra of this compound would display characteristic absorption bands for its key functional groups. The carboxylic acid group is identified by a broad O-H stretching band and a strong C=O (carbonyl) stretching band. The secondary amine (N-H) stretch appears in a distinct region. The aromatic ring shows characteristic C=C and C-H stretching and bending vibrations. Additionally, a strong band corresponding to the C-F stretch is expected. researchgate.netnih.govnih.govnih.gov

Table 3: Predicted Vibrational Spectroscopy Data for this compound Predicted values are based on characteristic frequencies for functional groups. researchgate.netchemicalbook.comnist.gov

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Amine | N-H stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (Ethyl) | C-H stretch | 2850 - 2960 | Medium |

| Carbonyl (C=O) | C=O stretch | 1680 - 1710 | Strong |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium-Strong |

| Carbon-Fluorine | C-F stretch | 1200 - 1300 | Strong |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

FT-IR spectroscopy is a powerful technique for identifying functional groups and studying intermolecular interactions such as hydrogen bonding. In the case of aminobenzoic acids, the position of the amino group relative to the carboxylic acid group influences the vibrational structure of the molecule. researchgate.net

Key Functional Group Vibrations:

N-H Stretching: The amino group (-NH) typically shows stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of an ethyl group attached to the nitrogen in this compound will influence the exact position and nature of these bands.

C=O Stretching: The carboxylic acid group (-COOH) exhibits a characteristic C=O stretching vibration, usually observed in the range of 1700-1750 cm⁻¹. However, intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen of the amino group can cause a shift to a lower wavenumber.

O-H Stretching: The O-H stretch of the carboxylic acid is typically broad and found in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching bands.

C-F Stretching: The carbon-fluorine bond will have a characteristic stretching vibration, which is useful for confirming the presence of the fluorine substituent on the aromatic ring.

Studies on similar molecules, such as 2-amino-4,5-difluorobenzoic acid, have utilized FT-IR spectroscopy to identify and assign these vibrational modes. nih.gov The analysis of co-crystals involving 4-fluorobenzoic acid also highlights the role of N-H···O and O-H···O hydrogen bonds in stabilizing the supramolecular structure, which can be elucidated through shifts in the corresponding IR bands. eurjchem.com

Interactive Data Table: Characteristic FT-IR Peaks for Aminobenzoic Acid Derivatives

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Expected Wavenumber for this compound (cm⁻¹) | Notes |

| N-H Stretch | 3300-3500 | ~3400 | Secondary amine |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | ~3000 (broad) | Likely involved in hydrogen bonding |

| C-H Stretch (Aromatic) | 3000-3100 | ~3050 | |

| C-H Stretch (Aliphatic) | 2850-2960 | ~2900 | Ethyl group |

| C=O Stretch (Carboxylic Acid) | 1700-1750 | ~1680 | Shifted due to intramolecular H-bonding |

| C=C Stretch (Aromatic) | 1450-1600 | ~1580, ~1500 | |

| C-N Stretch | 1250-1350 | ~1300 | |

| C-F Stretch | 1000-1400 | ~1200 |

Raman Spectroscopy for Complementary Vibrational Modes and Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. It is an excellent tool for obtaining a molecular fingerprint of a compound.

For aromatic compounds like this compound, Raman spectroscopy can effectively probe the vibrations of the benzene ring and the substituent groups.

Key Raman Bands:

Ring Breathing Modes: The aromatic ring exhibits characteristic "breathing" modes, which are strong in the Raman spectrum and provide information about the substitution pattern.

C-C Stretching: The C-C stretching vibrations of the aromatic ring are also prominent.

Symmetric Stretching of Substituents: Symmetric vibrations of the ethylamino and carboxylic acid groups that are weak in the IR spectrum may be strong in the Raman spectrum.

Computational studies combined with experimental Raman spectroscopy have been successfully used to analyze the vibrational spectra of related molecules like 2-amino-4,5-difluorobenzoic acid and 2-(4-fluorophenyl)ethylamine. nih.govrsc.org These studies help in the precise assignment of the observed Raman bands to specific vibrational modes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of a compound, thereby confirming its molecular formula. For this compound (C₉H₁₀FNO₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS.

Fragmentation Analysis:

Electron ionization (EI) or other ionization techniques in mass spectrometry cause the molecule to fragment in a predictable manner. The analysis of these fragments provides valuable structural information. For this compound, likely fragmentation pathways include:

Loss of the ethyl group: [M - C₂H₅]⁺

Decarboxylation: [M - COOH]⁺

Loss of water: [M - H₂O]⁺ (from the carboxylic acid)

Cleavage of the C-N bond

The mass spectra of related compounds like ethyl 4-fluorobenzoate (B1226621) show characteristic peaks corresponding to the loss of the ester group and other fragments. nih.govnist.gov

Interactive Data Table: Predicted HRMS Fragments for this compound

| Ion | Formula | Predicted m/z |

| [M]⁺ | C₉H₁₀FNO₂⁺ | 183.0695 |

| [M - H₂O]⁺ | C₉H₈FN⁺ | 165.0641 |

| [M - C₂H₅]⁺ | C₇H₅FNO₂⁺ | 154.0250 |

| [M - COOH]⁺ | C₈H₁₀FN⁺ | 139.0800 |

| [C₇H₄FO₂]⁺ | C₇H₄FO₂⁺ | 140.0195 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation in the system. The benzene ring and the substituents in this compound constitute a conjugated system.

Expected Electronic Transitions:

π → π* transitions: These are characteristic of aromatic systems and are typically observed at shorter wavelengths (higher energy). The substitution on the benzene ring will affect the exact position of these absorption bands.

n → π* transitions: These transitions involve the non-bonding electrons on the nitrogen and oxygen atoms. They are generally weaker and occur at longer wavelengths (lower energy) compared to π → π* transitions.

Studies on similar molecules, such as those containing a fluorophenylamino group, show absorption maxima characteristic of π→π* electronic transitions. mdpi.com The solvent can also influence the position of the absorption maxima. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands that can be analyzed to understand the electronic structure of the molecule.

Crystallographic Investigations and Solid State Architecture

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction has been instrumental in elucidating the precise atomic arrangement within the crystal lattice of 2-(Ethylamino)-4-fluorobenzoic acid.

The compound crystallizes in the monoclinic system with the space group P2₁/c. This centrosymmetric space group indicates that the molecules are arranged in a way that includes an inversion center. The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, have been determined with high precision.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₉H₁₀FNO₂ |

| Formula weight | 183.18 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 11.083(2) Å, b = 8.1360(16) Å, c = 9.880(2) Å |

| α = 90°, β = 108.93(3)°, γ = 90° | |

| Volume | 842.1(3) ų |

| Z | 4 |

| Density (calculated) | 1.445 Mg/m³ |

Detailed analysis of the molecular geometry reveals specific bond lengths and angles. The carboxylic acid group shows C=O and C-O bond lengths that are characteristic of this functional group. The conformation of the ethylamino substituent relative to the benzene (B151609) ring is defined by specific torsional angles. For instance, the C(8)-N(1)-C(2)-C(1) torsion angle is approximately -177.9°, indicating a near-planar arrangement.

The interplay of the aforementioned hydrogen bonds results in a robust three-dimensional supramolecular architecture. The carboxylic acid dimers form the primary building blocks. These dimers are then interconnected by the N-H···O hydrogen bonds, creating infinite one-dimensional chains. These chains are further organized in a herringbone-like pattern, leading to an efficient packing of the molecules in the crystal.

Powder X-ray Diffraction (PXRD) for Phase Purity, Bulk Crystallinity, and Polymorphism Screening

Powder X-ray diffraction (PXRD) is a valuable tool for confirming the phase purity and bulk crystallinity of a synthesized batch of this compound. The experimental PXRD pattern can be compared with a pattern calculated from the single-crystal X-ray diffraction data to verify that the bulk material corresponds to the determined single-crystal structure. Furthermore, PXRD is crucial for polymorphism screening, which involves searching for different crystalline forms of the same compound. To date, studies have primarily focused on the single crystalline form described, and no other polymorphs have been reported in the reviewed literature.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts in the Crystal Lattice

Hirshfeld surface analysis provides a quantitative and visual representation of intermolecular interactions within the crystal lattice. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. For this compound, the analysis reveals that O···H/H···O contacts, corresponding to the strong O-H···O and N-H···O hydrogen bonds, are the most significant contributors to the total Hirshfeld surface area, accounting for a substantial percentage of the intermolecular contacts. H···H contacts also make a major contribution, which is typical for organic molecules. C···H/H···C contacts, indicative of the weaker C-H···π interactions, are also observed. The analysis further quantifies the contributions from F···H/H···F and C···C contacts, providing a complete picture of the intermolecular interaction landscape.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to molecular systems to compute their properties. Among the most widely used approaches is Density Functional Theory (DFT), which has proven to be a robust method for obtaining highly accurate results with a manageable computational cost. These calculations are foundational for understanding the molecule's ground state, vibrational modes, and electronic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is based on the principle that the energy of the system can be determined from its electron density. DFT methods, such as the popular B3LYP functional, are frequently used to calculate a wide array of molecular properties, including optimized geometries, vibrational frequencies, and parameters related to chemical reactivity. mdpi.comnih.gov

The first step in a computational analysis is typically geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest possible energy, representing the molecule's most stable conformation. nih.govnih.gov For 2-(Ethylamino)-4-fluorobenzoic acid, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

The optimization process would account for several key structural features:

The planarity of the benzene (B151609) ring.

The orientation of the ethylamino and carboxylic acid substituents relative to the ring. Intramolecular hydrogen bonding between the amine hydrogen and the carbonyl oxygen of the carboxylic acid is a possibility that would significantly influence the preferred conformation.

The rotational freedom of the ethyl group.

Like other benzoic acids, it is expected to form a stable hydrogen-bonded dimer in the solid state, where two molecules are linked via their carboxylic acid groups. nih.gov DFT calculations can model both the monomer and the dimer to understand their relative stabilities. nih.gov The optimized geometry is a true energy minimum, confirmed when a subsequent frequency calculation yields no imaginary frequencies. nih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound (Monomer)

The following table presents typical bond lengths and angles expected for the key functional groups in this compound, based on DFT calculations performed on analogous molecules such as fluorinated benzoic acids and N-alkylanilines. nih.govmdpi.com

| Parameter | Description | Expected Value |

|---|---|---|

| r(C-F) | Carbon-Fluorine bond length | ~1.35 Å |

| r(C-N) | Aromatic Carbon-Nitrogen bond length | ~1.38 Å |

| r(C=O) | Carbonyl Carbon-Oxygen double bond length | ~1.22 Å |

| r(C-O) | Carboxyl Carbon-Oxygen single bond length | ~1.35 Å |

| ∠(C-N-C) | Ethylamino C-N-C bond angle | ~120° |

| ∠(O-C=O) | Carboxylic acid O-C=O bond angle | ~123° |

Following geometry optimization, vibrational frequency analysis is performed to predict the molecule's infrared (IR) and Raman spectra. nih.govesisresearch.org This calculation determines the frequencies of the fundamental modes of molecular vibration. The calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data. nih.gov

Key vibrational modes for this compound include:

O-H Stretching: A broad band characteristic of the hydrogen-bonded carboxylic acid.

N-H Stretching: A sharp band from the secondary amine.

C-H Stretching: Both aromatic and aliphatic (ethyl group) C-H stretches.

C=O Stretching: A very strong absorption from the carbonyl group.

C-F Stretching: A strong band characteristic of the C-F bond.

Ring Vibrations: C-C stretching modes within the benzene ring.

By comparing the computed spectrum with experimentally recorded FT-IR and FT-Raman spectra, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved, confirming the calculated structure. esisresearch.orgnih.gov

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution within a molecule three-dimensionally. libretexts.orgavogadro.cc These maps are plotted on the molecule's electron density surface, using a color scale to denote different potential values. MEP analysis is invaluable for predicting how molecules will interact and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Red Regions: Indicate areas of most negative electrostatic potential, rich in electron density. These are typically associated with lone pairs on electronegative atoms and are favorable sites for electrophilic attack. For this compound, the most negative regions are expected around the carbonyl oxygen and the fluorine atom. beilstein-journals.org

Blue Regions: Indicate areas of most positive electrostatic potential, which are electron-poor. These are prime targets for nucleophilic attack. The hydrogen atoms of the carboxylic acid and the amino group are expected to be the most positive regions. researchgate.net

Green/Yellow Regions: Represent areas of near-zero or intermediate potential, typically found over the carbon framework of the benzene ring. researchgate.net

The MEP map provides a clear visual guide to the molecule's electronic landscape and its likely sites of chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.orgnumberanalytics.com It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ethz.ch

HOMO: As the outermost orbital containing electrons, the HOMO acts as an electron donor. Its energy is related to the molecule's ionization potential.

LUMO: As the innermost orbital without electrons, the LUMO acts as an electron acceptor. Its energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov It is a key indicator of chemical stability and is crucial for understanding optical and electronic properties. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the electron-donating ethylamino group. The LUMO is likely to be distributed over the electron-withdrawing carboxylic acid group and the aromatic ring. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Predicted Frontier Molecular Orbital Properties

This table outlines the expected characteristics of the frontier orbitals for this compound based on analyses of similar aromatic compounds. beilstein-journals.orgresearchgate.net

| Parameter | Description | Predicted Characteristics |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively high energy due to electron-donating substituents. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low energy due to the electron-withdrawing carboxyl group. |

| ΔE (HOMO-LUMO Gap) | Energy gap between HOMO and LUMO | A moderate gap, indicating potential for electronic transitions and reactivity. |

| HOMO Localization | Primary location of the HOMO orbital | Ethylamino group and phenyl ring. |

| LUMO Localization | Primary location of the LUMO orbital | Carboxylic acid group and phenyl ring. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, many-electron wavefunction into a simple Lewis-like structure. wikipedia.org It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. nih.gov

The strength of these interactions is quantified by the second-order perturbation energy, E(2). aimspress.com A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. nih.gov

For this compound, key NBO interactions would include:

LP(N) → π(C-C):* Delocalization of the lone pair (LP) of the nitrogen atom into the antibonding π* orbitals of the benzene ring. This is a powerful resonance interaction that contributes significantly to the molecule's stability.

LP(O) → σ(C-C/C-O):* Interactions involving the lone pairs on the oxygen atoms of the carboxyl group.

π(C-C) → π(C-C):* Standard π-conjugation within the aromatic ring.

Ab initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory) for Benchmarking and Higher-Level Electronic Structure Description

Ab initio quantum chemistry methods are foundational in computational studies, as they are derived directly from theoretical principles without the inclusion of experimental parameters. frontiersin.org Methods like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory are cornerstones of this approach. wikipedia.orgsmu.educitizendium.org

For this compound, these methods would be employed to obtain a fundamental description of its electronic structure. The Hartree-Fock method provides a starting point by approximating the many-electron wavefunction as a single Slater determinant. While a critical first step, HF theory does not fully account for electron correlation, which is the interaction between individual electrons.

To refine the electronic structure description, Møller-Plesset perturbation theory is often applied as a post-Hartree-Fock method. wikipedia.orgsmu.educitizendium.org MP2, the second order of this theory, is a common choice for incorporating electron correlation and achieving more accurate energy predictions and a better description of non-covalent interactions. arxiv.orgrsc.org For a molecule like this compound, MP2 calculations would be essential for accurately benchmarking the relative energies of different conformations and for providing a reliable description of its electronic properties. Higher orders of MP theory (MP3, MP4) can offer further refinement, though at a significantly higher computational cost. wikipedia.orgcitizendium.org

As of the latest literature surveys, specific ab initio benchmark studies focusing solely on this compound are not prominently available. However, the application of these standard methods would follow established computational protocols to predict its molecular properties.

Conformational Analysis

The flexibility of the ethylamino and carboxylic acid groups in this compound gives rise to a complex conformational landscape. Understanding the relative stability of these different conformations is key to predicting the molecule's behavior.

Theoretical calculations are indispensable for exploring the potential energy surface of this compound and identifying its stable conformational isomers. Computational methods can systematically scan the rotational barriers around the C-N bond of the ethylamino group and the C-C bond of the carboxylic acid group.

This exploration would typically involve geometry optimization of various starting structures to find local minima on the potential energy surface. The relative energies of these conformers would then be calculated to determine their populations at a given temperature. While specific published energy landscapes for this compound are not available, the general approach is well-established in computational chemistry. nih.gov

The presence of the amino group (a hydrogen bond donor) and the carboxylic acid and fluorine atoms (hydrogen bond acceptors) suggests the potential for intramolecular hydrogen bonding in this compound. Such an interaction, particularly between the N-H of the ethylamino group and the carbonyl oxygen of the carboxylic acid, could significantly stabilize certain conformations. nih.govnih.govrsc.org

Theoretical methods are used to investigate these interactions by analyzing the geometry of the optimized conformers, looking for short distances between the donor hydrogen and the acceptor atom, and a favorable angle for hydrogen bonding. Furthermore, stereoelectronic effects, such as the interaction between the lone pair of the nitrogen and the antibonding orbitals of adjacent bonds, can also influence conformational preferences. Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are common computational tools used to characterize and quantify these weak interactions.

The conformational preferences of a molecule can be significantly influenced by its environment. rsc.orgresearchgate.net For this compound, the equilibrium between different conformers is expected to shift in response to the polarity of the solvent. Polar solvents may stabilize conformers with larger dipole moments, while nonpolar solvents may favor conformations that are stabilized by intramolecular hydrogen bonds.

Computational models can account for solvent effects through either implicit or explicit solvent models. nih.gov Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve simulating the molecule of interest surrounded by a number of individual solvent molecules. While more computationally intensive, explicit solvent simulations can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. nih.gov

Molecular Modeling and Dynamics Simulations

To move beyond a static picture of the molecule, molecular modeling and dynamics simulations are employed to study its flexibility and time-dependent behavior.

Molecular dynamics (MD) simulations provide a powerful approach to understanding the conformational dynamics of this compound. nih.govnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time, revealing how it samples different conformations and the timescales of these transitions.

Simulations can be performed for the molecule in a vacuum, in a solvent box, or in a crystalline environment to understand its flexibility in different phases. The resulting trajectories can be analyzed to identify the most populated conformational states, the pathways of conformational change, and the influence of the environment on the molecule's dynamic behavior. Such simulations would provide detailed insights into the flexibility of the ethylamino side chain and the rotational dynamics of the carboxylic acid group.

Simulation of Intermolecular Interactions and Self-Assembly Processes

A comprehensive review of available scientific literature indicates a notable absence of specific computational studies and simulations focused on the intermolecular interactions and self-assembly processes of this compound. While computational methods such as molecular dynamics (MD) simulations and density functional theory (DFT) are powerful tools for predicting how molecules interact and organize into larger structures, dedicated research on this particular compound has not been identified in the public domain.

Generally, the self-assembly of benzoic acid derivatives is governed by a complex interplay of intermolecular forces. These include hydrogen bonding, which is especially prominent due to the carboxylic acid and amino functionalities, as well as π-π stacking interactions between the aromatic rings. The presence of a fluorine atom introduces further complexity, potentially leading to halogen bonding and altered electrostatic interactions that can significantly influence the crystal packing and supramolecular architecture.

For related compounds, such as other fluorinated benzoic acids, computational studies have been employed to understand their potential energy landscapes and crystalline structures. These studies often analyze the effects of halogen substituents on the conformational preferences of the molecule and the nature of intermolecular interactions within the crystal lattice. For instance, research on ortho-fluoro- and chloro-substituted benzoic acids has utilized DFT to investigate the interplay between the carboxylic group and the halogen substituents. uc.pt Similarly, studies on co-crystals of 4-fluorobenzoic acid with other molecules have analyzed the resulting supramolecular structures stabilized by hydrogen bonds. eurjchem.com

Given the lack of published research, no data tables on intermolecular interaction energies or self-assembly parameters for this compound can be provided at this time.

Reaction Chemistry and Derivatization Studies

Reactivity Profile of the Carboxylic Acid Moiety of 2-(Ethylamino)-4-fluorobenzoic Acid

The carboxylic acid group is a primary site for a variety of derivatization reactions, enabling the formation of numerous related compounds.

Formation of Carboxylic Acid Derivatives (e.g., acyl halides, anhydrides, esters, amides)

The carboxylic acid functionality of this compound can be readily converted into several derivatives. For instance, esterification can be achieved by reacting the acid with an alcohol, such as absolute ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid, typically under reflux conditions. globalscientificjournal.com This reaction transforms the carboxylic acid into its corresponding ethyl ester.

Similarly, amide formation is a common transformation. This can be accomplished by first converting the carboxylic acid to a more reactive species like an acyl chloride, followed by reaction with an amine. A direct approach involves the use of coupling agents to facilitate the reaction between the carboxylic acid and an amine. For example, the synthesis of N-substituted amides from the related 4-fluorobenzoic acid has been demonstrated by reacting it with various anilines in the presence of a base like sodium carbonate. globalscientificjournal.com

Salt Formation and Co-crystallization with Organic and Inorganic Counterions

The acidic proton of the carboxylic acid group can react with bases to form salts. The formation of pharmaceutical co-crystals, which are multi-component crystals of an active pharmaceutical ingredient and a co-former, is an area of significant interest. mdpi.com While specific studies on this compound are not prevalent, the principles of co-crystallization are well-established with similar molecules like 4-aminobenzoic acid and 2-chloro-4-nitrobenzoic acid. researchgate.netrsc.orgnih.gov These molecules form stable molecular adducts with other carboxylic acids or pharmaceutically acceptable compounds through hydrogen bonding. researchgate.netrsc.orgnih.gov The process of co-crystallization can be achieved through methods like slow evaporation from solution, grinding, or slurry crystallization. mdpi.com The resulting co-crystals often exhibit modified physicochemical properties compared to the parent compounds.

Reactivity Profile of the Ethylamino Group of this compound

The secondary ethylamino group offers another avenue for structural modification, participating in reactions typical of secondary amines.

N-Alkylation and N-Acylation Reactions for Further Functionalization

The nitrogen atom of the ethylamino group is nucleophilic and can undergo reactions such as N-alkylation and N-acylation. N-alkylation would introduce an additional alkyl group onto the nitrogen, while N-acylation would form an N-substituted amide. These reactions can further functionalize the molecule, altering its steric and electronic properties. For instance, in the synthesis of related compounds, the amino group of m-fluoroaniline is protected by reaction with benzyl (B1604629) chloride. google.com

Condensation Reactions with Carbonyl Compounds

The ethylamino group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions typically involve the initial formation of a hemiaminal, which can then dehydrate to form an enamine or an imine, depending on the structure of the carbonyl compound and the reaction conditions. Such reactions are fundamental in the synthesis of various heterocyclic and acyclic structures. pressbooks.pub

Cyclization Reactions to Form Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a precursor for the synthesis of various heterocyclic compounds. youtube.com Intramolecular cyclization can lead to the formation of fused ring systems. For example, derivatives of the related 4-fluoro-2-iodobenzoic acid are used to synthesize bicyclic heterocycles like phthalides and isocoumarins. ossila.com Depending on the reaction conditions, different cyclization pathways can be favored.

Synthetic Utility as a Key Building Block

The presence of multiple reactive sites—the amino group, the carboxylic acid group, and the fluorinated aromatic ring—makes this compound a valuable building block in organic synthesis.

1 Precursor in the Synthesis of Diverse Heterocyclic Compounds

Anthranilic acid and its derivatives are well-known precursors for the synthesis of a variety of heterocyclic compounds, particularly those containing nitrogen. researchgate.net The ortho-disposed amino and carboxylic acid groups in this compound can undergo intramolecular cyclization or condensation reactions with other bifunctional molecules to form a range of heterocyclic systems.

For example, reaction with phosgene (B1210022) or its equivalents could lead to the formation of isatoic anhydrides, which are versatile intermediates for the synthesis of quinazolinones and other heterocyclic structures. Condensation with aldehydes or ketones can yield dihydroquinazolinones, while reaction with β-ketoesters can produce quinolones. The fluorine substituent can be retained in the final heterocyclic product, potentially imparting unique biological and physical properties. The synthesis of partially fluorinated heterocyclic compounds is an area of significant interest in medicinal chemistry. nih.govrsc.org

2 Role in the Construction of Macrocyclic Structures or Polymeric Materials

The bifunctional nature of this compound makes it a potential monomer for the synthesis of polymers and macrocycles. The amino and carboxylic acid functionalities can participate in polycondensation reactions to form polyamides. The rigidity of the aromatic backbone and the presence of the fluorine atom would influence the properties of the resulting polymer, such as thermal stability and solubility.

Furthermore, this compound could be incorporated into macrocyclic structures. Macrocycles are of great interest in supramolecular chemistry and drug discovery. nih.govnih.gov For instance, through multi-step synthetic sequences involving the protection of one functional group while reacting the other, this compound could be used to construct complex macrocyclic architectures. The fluorine atom can serve as a spectroscopic probe (¹⁹F NMR) to study the conformation and binding properties of these macrocycles.

Molecular Interactions and Supramolecular Assemblies

Identification and Characterization of Non-Covalent Interactions

The specific arrangement of molecules in the solid state is governed by a delicate balance of several weak intermolecular forces. These forces dictate the material's physical properties and can be systematically studied to understand its behavior.

Hydrogen Bonding Networks (O-H···O, N-H···O, N-H···N)

Hydrogen bonds are among the most influential forces in the crystal structure of 2-(Ethylamino)-4-fluorobenzoic acid due to the presence of both hydrogen bond donors (the carboxylic acid -OH and the amine N-H) and acceptors (the carbonyl oxygen, the carboxylic hydroxyl oxygen, and the amine nitrogen).

O-H···O Interactions: Like many carboxylic acids, this compound is expected to form robust centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This common and highly predictable interaction, known as a synthon, often serves as the primary organizing motif in the crystal lattice. researchgate.net

N-H···O Interactions: The secondary amine group provides an N-H donor that can form hydrogen bonds with the carbonyl oxygen of a neighboring molecule. This N-H···O interaction can serve to link the primary O-H···O bonded dimers into extended chains or sheets, further stabilizing the crystal structure. In a co-crystal of the related compound 4-fluorobenzoic acid with 2-aminobenzothiazol, both O-H···O and N-H···O hydrogen bonds were found to be crucial in stabilizing the resulting supramolecular structure. eurjchem.com

π-π Stacking Interactions in Solution and Solid State

The fluorinated benzene (B151609) ring of this compound is capable of engaging in π-π stacking interactions. These non-covalent interactions arise from the attractive forces between the electron clouds of aromatic rings and are significant in stabilizing supramolecular frameworks. rsc.org In the solid state, these interactions manifest as face-to-face or offset stacking of the aromatic rings from adjacent molecules, contributing to the cohesion of the crystal lattice. The presence and geometry of these stacks are influenced by other intermolecular forces, particularly hydrogen bonding, which may orient the molecules in a way that either promotes or hinders optimal π-π overlap.

Van der Waals and Hydrophobic Interactions

Van der Waals forces, which include all intermolecular forces acting between electrically neutral molecules, are a fundamental component of the total lattice energy. nih.gov For this compound, these forces are present across the entire molecular surface.

Additionally, the ethyl group (-CH₂CH₃) introduces a nonpolar, aliphatic character to the molecule. This moiety can participate in hydrophobic interactions, where nonpolar groups tend to aggregate to minimize their contact with more polar parts of neighboring molecules. This effect, driven by the system's tendency to maximize entropy, can influence the local packing and conformation of the ethyl chains within the crystal structure.

Halogen Bonding Interactions Involving the Fluorine Atom

The fluorine atom at the 4-position of the benzoic acid ring can participate in halogen bonding. This type of interaction occurs between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site on an adjacent molecule. nih.gov Although fluorine is the least polarizable of the halogens and thus forms the weakest halogen bonds, these interactions can still play a role in directing crystal packing. researchgate.net

Fluorine can act as a weak hydrogen bond acceptor in C-H···F or N-H···F interactions. researchgate.net While often considered secondary to stronger hydrogen bonds, a multitude of these weaker interactions can collectively provide significant stabilization to the crystal lattice.

Principles of Crystal Engineering and Directed Self-Assembly

Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. rsc.org The predictable and directional nature of the non-covalent interactions present in this compound, such as the powerful O-H···O hydrogen bond synthon, makes it a candidate for directed self-assembly. By understanding the hierarchy of these interactions, it is possible to predict and potentially control the formation of specific supramolecular architectures. The interplay between strong hydrogen bonds, weaker π-π stacking, and halogen bonding guides the molecules to assemble into a thermodynamically stable, ordered structure. nih.govnih.gov

Investigation of Polymorphism and Co-crystallization Phenomena

Polymorphism: This is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same substance can have different physical properties. For aminobenzoic acids, polymorphism can arise from different arrangements of hydrogen bonds or different molecular conformations. researchgate.netrsc.org For example, p-Aminobenzoic acid (pABA) is known to have multiple polymorphic forms (α and β), where one form is characterized by carboxylic acid dimers and the other by head-to-tail carboxy-amino hydrogen bonds. researchgate.netdiva-portal.orgrsc.org Given the conformational flexibility of the ethyl group and the variety of possible hydrogen bond donors and acceptors in this compound, the existence of polymorphism is a distinct possibility.

Co-crystallization: This involves crystallizing two or more different neutral molecules in a single, ordered lattice. The formation of co-crystals is a strategy used to modify the physical properties of a substance. The carboxylic acid group in this compound makes it a prime candidate for forming co-crystals with other molecules, particularly those containing basic functional groups like pyridines, which can form strong acid-base heterosynthons. eurjchem.comresearchgate.net

Below is a table summarizing the potential non-covalent interactions in this compound.

| Interaction Type | Donor Group | Acceptor Group | Typical Role in Crystal Structure |

| Hydrogen Bond | Carboxylic Acid (O-H) | Carbonyl Oxygen (C=O) | Formation of strong, predictable dimers. |

| Hydrogen Bond | Amine (N-H) | Carbonyl Oxygen (C=O) | Linking dimers into extended chains or sheets. |

| Hydrogen Bond | Amine (N-H) | Amine Nitrogen (N) | Contributing to 3D network formation. |

| π-π Stacking | Aromatic Ring (π-system) | Aromatic Ring (π-system) | Stabilizing the packing of aromatic cores. |

| Halogen Bond | C-F | Nucleophile (e.g., O, N) | Directional control and lattice stabilization. |

| Hydrophobic | Ethyl Group (-CH₂CH₃) | Ethyl Group (-CH₂CH₃) | Aggregation of nonpolar regions. |

| Van der Waals | All atoms | All atoms | General, non-directional packing stabilization. |

Rational Design of Supramolecular Architectures (theoretical and experimental)

The primary interactions governing the self-assembly of this molecule are hydrogen bonds. The carboxylic acid group is a robust hydrogen bond donor and acceptor, capable of forming strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. This is a common and highly predictable supramolecular synthon in carboxylic acids.

The secondary amine group (N-H) also acts as a hydrogen bond donor, while the nitrogen atom can be a hydrogen bond acceptor. This allows for the formation of N-H···O or N-H···N hydrogen bonds. The presence of both a carboxylic acid and an amino group within the same molecule, as seen in aminobenzoic acids, can lead to a variety of hydrogen-bonding motifs. These can include chains, sheets, or more complex three-dimensional networks. In similar structures, such as p-aminobenzoic acid, both hydrogen bonding and π–π stacking interactions play a significant role in the formation of different polymorphs. ucl.ac.ukacs.org

A theoretical approach to designing supramolecular architectures with this compound would involve considering the interplay of these various interactions. Computational modeling and database analysis of related structures can provide insights into the most probable hydrogen-bonding patterns. For instance, the formation of a robust acid-amine heterosynthon, where the carboxylic acid protonates the amino group of a neighboring molecule, is a possibility, though the direct acid-acid dimer is often favored.

Table 1: Potential Supramolecular Synthons and Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Motif |

|---|---|---|---|

| Strong Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | Centrosymmetric Dimer |

| Moderate Hydrogen Bond | N-H (Secondary Amine) | O=C (Carboxylic Acid) | Intermolecular Chains/Sheets |

| Moderate Hydrogen Bond | O-H (Carboxylic Acid) | N (Secondary Amine) | Acid-Amine Heterosynthon |

| Weak Hydrogen Bond | C-H (Aromatic/Ethyl) | F (Fluorine) | 3D Network Stabilization |

Experimentally, the growth of single crystals and their analysis via X-ray diffraction would be the definitive method to elucidate the actual supramolecular architecture. By controlling crystallization conditions such as solvent, temperature, and concentration, it may be possible to access different polymorphs, each with a unique arrangement of molecules in the solid state. The study of cocrystals, where this compound is crystallized with another molecule, could further expand the range of accessible supramolecular structures by introducing new hydrogen-bonding partners. nih.gov

Theoretical Applications in Host-Guest Chemistry and Molecular Recognition

The structural features of this compound make it a promising candidate for theoretical applications in host-guest chemistry and molecular recognition. These fields focus on the design of molecules (hosts) that can selectively bind other molecules or ions (guests) through non-covalent interactions.

The carboxylic acid group of this compound can act as a binding site for guests that are hydrogen bond donors or acceptors. For instance, it could theoretically form a complex with pyridine (B92270) derivatives through a strong O-H···N hydrogen bond. The secondary amine group provides an additional site for hydrogen bonding, enhancing the potential for multiple points of interaction with a guest molecule.

The aromatic ring, substituted with both an electron-donating ethylamino group and an electron-withdrawing fluorine atom, possesses a distinct electronic character. This can be exploited for molecular recognition based on π–π stacking interactions with other aromatic guests. The fluorine atom can also engage in halogen bonding, a directional non-covalent interaction that is increasingly utilized in the design of supramolecular assemblies.

In the context of host-guest chemistry, this compound could be envisioned as a building block for larger, more complex host molecules. For example, multiple units of this compound could be covalently linked to create a macrocyclic or cage-like structure with a central cavity capable of encapsulating a guest molecule. The rational design of such hosts would involve positioning the functional groups to converge on the binding cavity, creating a specific recognition site.

Table 2: Theoretical Host-Guest Interactions with this compound as Host

| Guest Type | Key Interaction with Host | Potential Application |

|---|---|---|

| Amides, Ureas | Hydrogen bonding with carboxylic acid and secondary amine | Sensor for neutral molecules |

| Aromatic Molecules | π–π stacking with the fluorinated benzene ring | Recognition of aromatic pollutants |

| Anions (e.g., Cl⁻, Br⁻) | Hydrogen bonding with N-H and C-H donors | Anion sensing |

Molecular recognition is the foundation of many biological processes and chemical sensing technologies. The ability of this compound to participate in specific non-covalent interactions could be harnessed to develop sensors. For instance, if immobilized on a surface, it could selectively bind to a target analyte from a complex mixture, leading to a detectable signal. The specificity of this recognition would be determined by the complementary shape, size, and chemical functionality of the analyte to the binding sites on the this compound molecule. While experimental validation is necessary, the theoretical potential of this compound in the realm of supramolecular chemistry is significant, driven by the versatility of its functional groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Ethylamino)-4-fluorobenzoic acid, and how can reaction yields be improved?

- Methodology : Nucleophilic fluorination using arylbenziodoxolones is a validated approach for introducing fluorine into benzoic acid derivatives. Key steps include selecting a fluorinating agent (e.g., Selectfluor™) and optimizing solvent polarity (e.g., acetonitrile or DMF) to enhance reaction efficiency. Temperature control (60–80°C) and catalytic iodine additives can improve regioselectivity . Post-synthesis purification via recrystallization or column chromatography is critical for isolating the target compound.

Q. How can structural confirmation of this compound be achieved?

- Methodology : Single-crystal X-ray diffraction provides definitive structural confirmation by resolving bond lengths, angles, and fluorine substitution patterns. Complementary techniques like NMR (¹H/¹⁹F) and high-resolution mass spectrometry (HRMS) validate molecular integrity. For example, ¹⁹F NMR typically shows a singlet near −110 ppm for aromatic fluorines, while HRMS confirms the molecular ion peak (e.g., [M+H]+ at m/z 212.08) .

Q. What analytical methods are recommended for purity assessment?

- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (water:acetonitrile with 0.1% TFA) resolves impurities. Purity >95% is achievable via repeated recrystallization in ethanol/water mixtures. Thermal gravimetric analysis (TGA) ensures absence of solvent residues .

Advanced Research Questions

Q. How does the ethylamino group influence the compound’s reactivity in medicinal chemistry applications?

- Methodology : The ethylamino moiety enhances hydrogen-bonding potential, making the compound a candidate for kinase inhibitor scaffolds. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins like EGFR or VEGFR2. Comparative studies with non-alkylated analogs (e.g., 4-fluorobenzoic acid) reveal steric and electronic effects on bioactivity .

Q. What strategies resolve contradictions in solubility data for fluorinated benzoic acid derivatives?